molecular formula C9H10INO3 B8305570 1-(4-Nitrophenoxy)-3-iodopropane

1-(4-Nitrophenoxy)-3-iodopropane

Cat. No.: B8305570
M. Wt: 307.08 g/mol
InChI Key: BUFWPKOFBCRZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitrophenoxy)-3-iodopropane is a useful research compound. Its molecular formula is C9H10INO3 and its molecular weight is 307.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

IUPAC Name

1-(3-iodopropoxy)-4-nitrobenzene

InChI

InChI=1S/C9H10INO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,1,6-7H2

InChI Key

BUFWPKOFBCRZLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 4-nitrophenol (10.0 g, 71.94 mmol) in tetrahydrofuran (100 mL) at 0° C. was added triphenylphosphine (22.6 g, 86.33 mmol), 3-iodopropanol (16.73 g, 89.93 mmol), and diethylazodicarboxylate (14.3 mL, 86.33 mmol). The resulting mixture was stirred at 25° C. overnight. The mixture was partitioned between brine and ethyl acetate. The organic phase was dried and concentrated. The residue was triturated with 8:1 ether/ethyl acetate to induce the precipitation of 22 g of triphenylphosphine oxide which was separated by filtration. The filtrate was preabsorbed onto silica gel and flash-chromatographed (5:1 hexane/ethyl acetate) to afford 17.5 g (79%) of white solid product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
16.73 g
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
79%

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